molecular formula C22H18N2 B14366943 5,5'-(Ethene-1,2-diyl)di(naphthalen-1-amine) CAS No. 91915-55-8

5,5'-(Ethene-1,2-diyl)di(naphthalen-1-amine)

Cat. No.: B14366943
CAS No.: 91915-55-8
M. Wt: 310.4 g/mol
InChI Key: OZEUTBQEXITLEU-UHFFFAOYSA-N
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Description

5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) is an organic compound that features two naphthalene rings connected by an ethene bridge, with each naphthalene ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) typically involves the coupling of two naphthalen-1-amine molecules via an ethene bridge. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where naphthalen-1-amine is reacted with a suitable ethene derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) exerts its effects is primarily related to its electronic structure. The ethene bridge allows for conjugation between the naphthalene rings, enhancing the compound’s electronic and optical properties. This conjugation facilitates interactions with various molecular targets, such as electron acceptors or donors, making it useful in electronic and sensing applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Ethene-1,2-diyl)di(naphthalen-1-amine) is unique due to its specific arrangement of naphthalene rings and the ethene bridge, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and electronic conductivity.

Properties

CAS No.

91915-55-8

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

5-[2-(5-aminonaphthalen-1-yl)ethenyl]naphthalen-1-amine

InChI

InChI=1S/C22H18N2/c23-21-11-3-7-17-15(5-1-9-19(17)21)13-14-16-6-2-10-20-18(16)8-4-12-22(20)24/h1-14H,23-24H2

InChI Key

OZEUTBQEXITLEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)C=CC3=C4C=CC=C(C4=CC=C3)N

Origin of Product

United States

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